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Compound of Interest

Compound Name: Lazabemide Hydrochloride

Cat. No.: B022583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Lazabemide
Hydrochloride and its analogs and derivatives. It includes detailed experimental protocols for

key synthetic methods, a comparative analysis of the biological activity of various derivatives,

and a visualization of the relevant signaling pathways.

Introduction
Lazabemide (Ro 19-6327) is a selective and reversible inhibitor of monoamine oxidase B

(MAO-B). Its primary therapeutic application lies in the management of neurodegenerative

disorders such as Parkinson's disease. The inhibition of MAO-B leads to an increase in the

levels of dopamine in the brain, which can alleviate the motor symptoms associated with these

conditions. Furthermore, research suggests that Lazabemide and its analogs may possess

neuroprotective properties independent of their MAO-B inhibitory activity, including antioxidant

effects that protect against oxidative stress.

The core structure of Lazabemide, N-(2-aminoethyl)-5-chloropicolinamide, offers a versatile

scaffold for the development of novel analogs and derivatives with improved potency,

selectivity, and pharmacokinetic profiles. This guide explores the synthetic strategies employed

to modify this scaffold and the resulting impact on biological activity.
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The synthesis of Lazabemide Hydrochloride can be achieved through a multi-step process

starting from 5-chloro-2-cyanopyridine. The following protocol is a representative example of

the synthetic route.

Experimental Protocol: Synthesis of Lazabemide
Step 1: Synthesis of 5-chloro-2-pyridinecarbonyl chloride

Reaction: 5-chloro-2-pyridinecarboxylic acid is converted to its corresponding acyl chloride.

Reagents: 5-chloro-2-pyridinecarboxylic acid, thionyl chloride.

Procedure: A mixture of 5-chloro-2-pyridinecarboxylic acid and an excess of thionyl chloride

is heated under reflux. The reaction progress is monitored by the cessation of gas evolution.

After completion, the excess thionyl chloride is removed under reduced pressure to yield the

crude 5-chloro-2-pyridinecarbonyl chloride, which is often used in the next step without

further purification.

Step 2: Synthesis of 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide

Reaction: The acyl chloride is reacted with ethanolamine to form the corresponding amide.

Reagents: 5-chloro-2-pyridinecarbonyl chloride, ethanolamine, a suitable base (e.g.,

triethylamine or pyridine), and an inert solvent (e.g., dichloromethane or tetrahydrofuran).

Procedure: A solution of 5-chloro-2-pyridinecarbonyl chloride in the chosen solvent is added

dropwise to a cooled solution of ethanolamine and the base. The reaction mixture is stirred

at a low temperature and then allowed to warm to room temperature. After the reaction is

complete, the mixture is washed with water and brine. The organic layer is dried over

anhydrous sodium sulfate and the solvent is evaporated to yield 5-chloro-N-(2-

hydroxyethyl)-2-pyridinecarboxamide. The product can be purified by recrystallization.

Step 3: Synthesis of Lazabemide

Reaction: The hydroxyl group of 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide is

converted to a primary amine. This is a multi-step process that can involve conversion to a

leaving group (e.g., mesylate or tosylate) followed by displacement with an azide and
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subsequent reduction, or through a Gabriel synthesis. A more direct route involves the use of

a condensing agent with morpholine.

Reagents: 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide, morpholine, concentrated

sulfuric acid, toluene.

Procedure: 5-chloro-N-(2-hydroxyethyl)-2-pyridinecarboxamide is dissolved in toluene and

heated. Morpholine and concentrated sulfuric acid are added dropwise, and the mixture is

refluxed for 12-16 hours. After completion, the reaction mixture is cooled, and the product is

isolated by filtration and purified by recrystallization to yield Lazabemide.

Step 4: Formation of Lazabemide Hydrochloride

Reaction: The free base of Lazabemide is treated with hydrochloric acid to form the

hydrochloride salt.

Reagents: Lazabemide, hydrochloric acid (in a suitable solvent like ethanol or ether).

Procedure: Lazabemide is dissolved in a suitable solvent, and a solution of hydrochloric acid

is added dropwise with stirring. The resulting precipitate of Lazabemide Hydrochloride is

collected by filtration, washed with a cold solvent, and dried under vacuum.

Synthesis of Lazabemide Analogs and Derivatives
The modification of the Lazabemide scaffold has been a key strategy in the development of

novel MAO-B inhibitors. These modifications typically target the picolinamide ring, the

ethylamine side chain, or the terminal amino group. This section provides an overview of the

synthesis of a representative class of Lazabemide analogs: acylhydrazone derivatives.

Experimental Protocol: Synthesis of Acylhydrazone
Derivatives of Lazabemide
This protocol describes a general method for synthesizing acylhydrazone derivatives, which

have shown potent MAO-B inhibitory activity.

Step 1: Synthesis of Acylhydrazide Intermediate
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Reaction: A substituted benzoic acid is reacted with hydrazine hydrate to form the

corresponding acylhydrazide.

Reagents: Substituted benzoic acid, hydrazine hydrate.

Procedure: An equimolar mixture of the substituted benzoic acid and hydrazine hydrate is

heated, often under microwave irradiation to accelerate the reaction. The progress of the

reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction

mixture is cooled, and the resulting solid acylhydrazide is collected by filtration and can be

purified by recrystallization.

Step 2: Synthesis of Acylhydrazone Final Product

Reaction: The acylhydrazide intermediate is condensed with a substituted benzaldehyde to

form the final acylhydrazone derivative.

Reagents: Acylhydrazide intermediate, substituted benzaldehyde, glacial acetic acid (as a

catalyst), ethanol.

Procedure: The acylhydrazide and an equimolar amount of the substituted benzaldehyde are

dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is

heated under reflux. The reaction is monitored by TLC. After completion, the mixture is

cooled, and the precipitated acylhydrazone is collected by filtration, washed with cold

ethanol, and dried. Further purification can be achieved by recrystallization.

Quantitative Data on Lazabemide Analogs
The following tables summarize the in vitro inhibitory activity of Lazabemide and a selection of

its derivatives against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).

The IC50 values represent the concentration of the compound required to inhibit 50% of the

enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI) is

calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), with a higher value indicating greater

selectivity for MAO-B.
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Compound
MAO-A IC50
(µM)

MAO-B IC50
(µM)

Selectivity
Index (MAO-
A/MAO-B)

Reference

Lazabemide >100 0.03 >3333 [1]

Compound 3d 3.12 ± 0.05 - - [2]

Compound 3m - 5.04 ± 0.06 - [2]

ACH10 - 0.14 - [3]

ACH14 - 0.15 - [3]

Note: Data for some compounds against both MAO-A and MAO-B were not available in the

provided search results. "-" indicates that the data was not found.

Signaling Pathways and Experimental Workflows
The therapeutic effects of Lazabemide and its analogs are primarily mediated through the

inhibition of MAO-B and the subsequent increase in dopamine levels. The following diagrams,

generated using the DOT language, illustrate the key signaling pathway and a general

experimental workflow for the synthesis and evaluation of these compounds.

MAO-B Inhibition and Downstream Dopaminergic
Signaling
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Caption: MAO-B inhibition by Lazabemide analogs increases dopamine levels, modulating

downstream signaling pathways.
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Caption: A typical workflow for the development of novel Lazabemide analogs, from synthesis

to biological evaluation.

Conclusion
The synthesis of Lazabemide Hydrochloride and its analogs remains a promising area of

research for the development of novel therapeutics for neurodegenerative diseases. The

versatility of the picolinamide scaffold allows for a wide range of chemical modifications,

leading to compounds with diverse potency and selectivity profiles. The detailed experimental

protocols and comparative data presented in this guide are intended to serve as a valuable

resource for researchers in this field, facilitating the design and synthesis of the next generation

of MAO-B inhibitors. Future work should focus on exploring novel chemical space around the

Lazabemide core and further elucidating the structure-activity relationships to optimize

therapeutic efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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